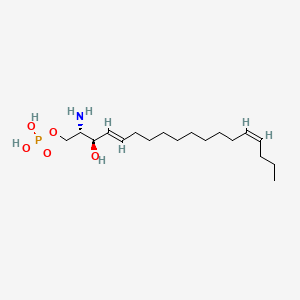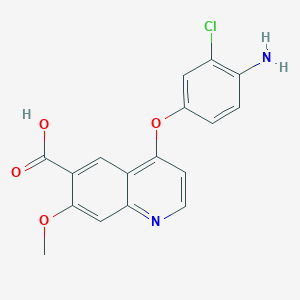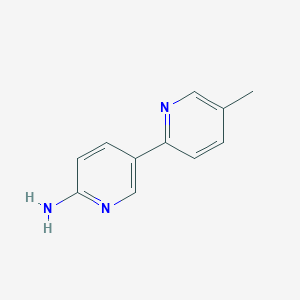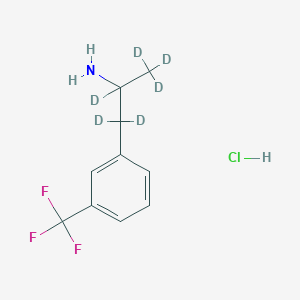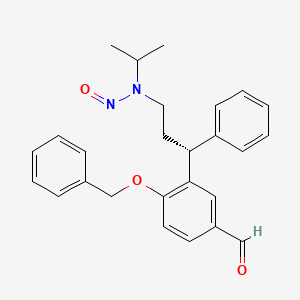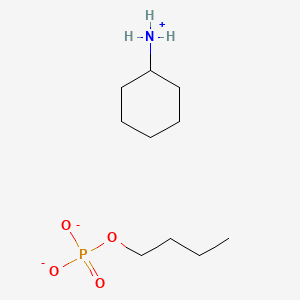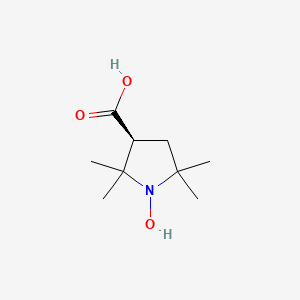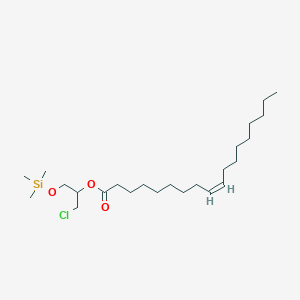
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with a complex structure that includes an amino group, a methoxy group, a pyridinylmethyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetanilide to produce 3-nitro-4-methoxyacetanilide. This intermediate is then reduced to 3-amino-4-methoxyacetanilide using a reducing agent such as hydrazine hydrate . The final step involves the sulfonation of the amino compound with pyridin-4-ylmethyl sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can produce a variety of substituted benzenesulfonamides.
Applications De Recherche Scientifique
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The pyridinylmethyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-methoxy-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with the pyridinyl group in a different position.
4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the amino group.
3-nitro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide: Contains a nitro group instead of an amino group.
Uniqueness
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with the pyridinylmethyl sulfonamide moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.
Propriétés
Formule moléculaire |
C13H15N3O3S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
3-amino-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9,14H2,1H3 |
Clé InChI |
JYNWHQSZXLHWIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
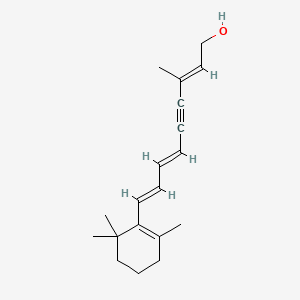
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
